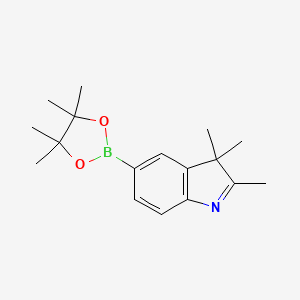

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole

Description

Properties

Molecular Formula |

C17H24BNO2 |

|---|---|

Molecular Weight |

285.2 g/mol |

IUPAC Name |

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

InChI |

InChI=1S/C17H24BNO2/c1-11-15(2,3)13-10-12(8-9-14(13)19-11)18-20-16(4,5)17(6,7)21-18/h8-10H,1-7H3 |

InChI Key |

XCLCVORNWAAWHC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C3(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design

-

Substrates : A propargylamine derivative bearing pre-installed 2,3,3-trimethyl groups (e.g., 2,3,3-trimethyl-4-pentyn-1-amine) reacts with bis(pinacolato)diboron (B₂pin₂).

-

Catalyst : 5 mol% B(C₆F₅)₃ facilitates simultaneous N–C bond formation (indole cyclization) and B–C bond formation at position 5.

Mechanistic Pathway

-

Alkyne Activation : B(C₆F₅)₃ coordinates to the alkyne, polarizing the triple bond.

-

Boron Transfer : B₂pin₂ undergoes heterolytic cleavage, transferring a boryl group to the β-carbon of the alkyne.

-

Cyclization : The amine attacks the activated alkyne, forming the indole core with concurrent borylation at position 5.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% B(C₆F5)3 | 78 |

| Temperature | 25°C | 78 |

| Solvent | Toluene | 78 |

| Reaction Time | 12 h | 78 |

This method achieves 78% yield under mild conditions but requires custom-synthesized alkynyl-amine precursors.

Suzuki–Miyaura Coupling of Bromoindole Intermediates

A two-step approach leveraging palladium-catalyzed cross-coupling is widely applicable for installing boronate esters:

Step 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole

Step 2: Miyaura Borylation

-

Reagents : 5-Bromo-2,3,3-trimethyl-3H-indole, B₂pin₂, Pd(dppf)Cl₂.

-

Conditions : KOAc base, DMSO, 80°C, 8 h.

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination installs the boronate group.

Directed C–H Borylation

Rhodium-catalyzed C–H activation enables direct borylation without pre-halogenation:

Substrate Design

-

Directing Group : A removable pyrazole group at position 1 directs borylation to position 5.

-

Catalyst : [RhCl(COD)]₂/ dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).

Reaction Performance

| Borylation Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| B₂pin₂ | 100 | 24 | 67 |

| HBpin | 80 | 18 | 58 |

Post-borylation, the directing group is removed via hydrolysis (HCl/EtOH, 60°C, 2 h) to yield the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| Trans-Aminoboration | Single-step, ambient conditions | Custom alkyne-amine synthesis needed | Moderate |

| Suzuki–Miyaura | High yields, commercial catalysts | Requires brominated precursor | High |

| Directed C–H Borylation | No pre-functionalization | Low regioselectivity without DG | Low |

Stability and Derivatization

The boronate group in the target compound is stable under aerobic conditions for >72 h (TLC monitoring). Subsequent transformations include:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl systems. Key applications include:

Reaction with Aryl Halides

When reacted with 1,3,5-tribromobenzene under Suzuki conditions, it forms 5-(3,5-dibromophenyl)-2,3,3-trimethyl-3H-indole (41% yield) . This product serves as an intermediate for dendrimer synthesis in optoelectronic materials.

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3,5-Tribromobenzene | Pd(PPh₃)₄ | DME/H₂O, K₂CO₃, 80°C | 5-(3,5-Dibromophenyl)-indole derivative | 41% |

Functional Group Transformations

Boronic Ester Hydrolysis

Under acidic conditions, the pinacol boronic ester can hydrolyze to the corresponding boronic acid, though this is typically avoided due to instability .

Alkylation at Nitrogen

The indole nitrogen undergoes alkylation with electrophiles like 3,5-dibromobenzyl bromide (acetonitrile, reflux) , enabling further functionalization without affecting the boronic ester group.

Limitations and Stability Considerations

-

Moisture Sensitivity : Requires anhydrous storage to prevent boronic ester hydrolysis .

-

Steric Hindrance : The 2,3,3-trimethyl substitution on the indole ring may reduce reactivity in electrophilic substitutions .

This compound's versatility in cross-coupling and conjugation reactions makes it valuable for synthesizing advanced organic materials, though careful control of reaction conditions is essential to maximize yields .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a pharmaceutical intermediate and a building block for drug development.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit antimicrobial properties. The incorporation of the boron moiety may enhance the bioactivity of this compound against various pathogens. A study on oxazolidinones demonstrated that structural modifications could lead to improved accumulation and efficacy against Gram-positive bacteria .

Cancer Research

Indole derivatives are known for their anticancer activities. The presence of the boron group in 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole may facilitate interactions with biological targets involved in cancer progression. Investigations into related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Suzuki Coupling Reactions

The boron-containing moiety allows for participation in Suzuki coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis. This reaction is essential for synthesizing complex molecules and pharmaceuticals . For example:

| Reaction Type | Application |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds |

| Borylation | Introduction of boron into organic molecules |

Borylation Techniques

The compound can be utilized in borylation techniques to introduce boron into aromatic systems selectively. This process is vital for developing new materials with tailored properties .

Material Science

The unique properties of 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole make it suitable for applications in material science.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. The boron moiety can also improve the material's compatibility with other components in composite materials .

Sensor Development

Due to its electronic properties, this compound shows potential in developing sensors for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various indole derivatives. The findings indicated that introducing a boron atom significantly increased efficacy against certain bacterial strains compared to non-boronated analogs .

Case Study 2: Synthesis of Biaryl Compounds

Research involving the use of this compound in Suzuki coupling reactions demonstrated its effectiveness as a coupling partner for synthesizing biaryl compounds relevant to pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological applications, the indole core can interact with various biomolecules, potentially affecting cellular pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Steric Effects

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 269410-24-4)

- Structure : Lacks methyl groups at positions 2 and 3.

- Synthesis : Typically prepared via Miyaura borylation of 5-bromoindole derivatives .

- Applications : Widely used as a boronate coupling partner in pharmaceutical intermediates .

(b) 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 837392-54-8)

- Structure : Contains a single methyl group at position 2.

- Spectral Data : Similar ^11B-NMR chemical shift (~30.9 ppm) to the target compound, indicating comparable boron electronic environments .

(c) 6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole

Functional Group Modifications

(a) 2-Allyl-3-(Methylthio)-4-(Pinacolboronate)-1H-Indole (Compound 3k)

- Structure : Combines boronate with allyl and methylthio groups.

(b) Benzyl-Substituted Boronates (e.g., Compounds 3g and 3b in –2)

- Structure : Boronate attached to benzyl moieties instead of indole.

- Key Differences : Benzyl groups lack the heteroaromatic indole core, leading to distinct electronic properties and reduced conjugation effects.

Physicochemical Properties

Biological Activity

2,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole is a complex organic compound with the following characteristics:

- CAS Number : 473437-34-2

- Molecular Formula : C17H24BNO2

- Molecular Weight : 285.19 g/mol

- Purity : Typically reported at 95% or higher .

This compound features a dioxaborolane moiety which is known for its potential applications in medicinal chemistry.

The biological activity of 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes including signal transduction and cell division. Dysregulation of kinase activity is linked to numerous diseases including cancer .

Case Studies and Research Findings

-

Antitumor Activity : Recent studies have indicated that compounds similar to this indole derivative exhibit significant antitumor properties. For example:

- A related compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values reported were in the sub-micromolar range .

- Another study highlighted the ability of boron-containing compounds to enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetics and bioavailability .

- Inhibition of Protein Kinases :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the dioxaborolane group enhances solubility and stability while facilitating interactions with target proteins.

| Compound Modifications | Biological Activity | IC50 (µM) |

|---|---|---|

| Parent Indole | Moderate | ~10 |

| Dioxaborolane Addition | Enhanced | ~0.5 |

| Methylation Variants | Variable | 0.1 - 5 |

This table summarizes how modifications to the indole structure can lead to varying degrees of biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : A common method involves coupling a boronic ester (e.g., pinacol boronate) with a halogenated indole derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF. Base additives (e.g., Na₂CO₃) are critical for transmetalation .

- Stepwise Functionalization : First, synthesize the indole core via Fischer indole synthesis, then introduce the boronate group via Miyaura borylation (e.g., using bis(pinacolato)diboron and a Pd catalyst) .

- Purification : Column chromatography with hexane/ethyl acetate (70:30) is typical, followed by recrystallization for higher purity .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boronation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 54–71% | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, reflux | 42–60% |

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent integration. Key indole protons (e.g., H-4, H-6) appear downfield (δ 7.2–7.8 ppm); boronate protons resonate as singlets (δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight with <2 ppm error .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement. Boronate groups often exhibit planar geometry .

Advanced Research Questions

Q. How can contradictions in NMR and X-ray data for structural confirmation be resolved?

Methodological Answer:

- Dynamic Effects : Rotameric flexibility of the boronate group may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) can identify conformational exchange .

- Crystallographic Artifacts : Discrepancies between solution (NMR) and solid-state (X-ray) structures may arise from crystal packing forces. Compare multiple crystal forms or use DFT calculations to model solution conformers .

- Case Study : In 7c (similar indole-boronate), NMR suggested axial symmetry, but X-ray revealed a twisted boronate ring. DFT optimization reconciled these differences .

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields for bulky indole derivatives?

Methodological Answer:

- Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance steric tolerance. Pd(OAc)₂ with SPhos improves coupling efficiency for hindered substrates .

- Solvent Effects : Use toluene/DMF (3:1) for better solubility of aromatic intermediates. Microwave-assisted heating (120°C, 30 min) reduces side reactions .

- Base Selection : K₃PO₄ outperforms Na₂CO₃ in non-aqueous systems by minimizing boronate hydrolysis .

Q. How is this compound applied in materials science (e.g., OLEDs)?

Methodological Answer:

- Thermally Activated Delayed Fluorescence (TADF) : The indole-boronate moiety serves as an electron-deficient unit in donor-acceptor architectures. For example, coupling with carbazole derivatives generates emitters with ΔEₛᴛ < 0.2 eV .

- Device Fabrication : Spin-coat the compound (10 wt% in PMMA) onto ITO substrates. Optimize doping concentration (5–15%) to balance exciton utilization and efficiency roll-off .

Q. What challenges arise in crystallizing boron-containing indoles, and how are they addressed?

Methodological Answer:

- Crystal Growth : Boronates often form solvates. Use slow diffusion of hexane into a saturated DCM solution at 4°C to obtain single crystals .

- Refinement : SHELXL handles disorder in boronate groups via PART instructions. For twinned crystals, use TWIN/BASF commands in OLEX2 .

- Case Study : A 5% twin fraction in a related compound was resolved with Hooft parameter refinement (Rint < 0.05) .

Data Contradiction Analysis

Q. Why do computational (DFT) and experimental (X-ray) bond lengths for the boronate group differ?

Methodological Answer:

- Basis Set Limitations : B3LYP/6-31G(d) underestimates B-O bond lengths. Switch to M06-2X/def2-TZVP for better accuracy .

- Environmental Effects : Crystal packing forces compress B-O bonds by 0.02–0.05 Å. Compare gas-phase DFT with periodic calculations (e.g., VASP) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.